GlcNAz is derived from D-glucosamine, a naturally occurring amino sugar. The introduction of an azide group at the acetyl position enhances its stability and reactivity in biological systems. It falls under the classification of metabolic chemical reporters (MCRs), which are designed to label biomolecules selectively without interfering with native biochemical pathways. This compound is particularly useful for investigating O-linked glycosylation and N-linked glycosylation in proteins.
The synthesis of GlcNAz involves several steps that typically start with D-glucosamine. The general synthetic route includes:
This multi-step synthesis can be optimized for yield and purity through careful selection of reagents and conditions. For example, using different protecting groups can enhance the efficiency of each step while minimizing side reactions .
The molecular structure of GlcNAz consists of a glucosamine backbone with an azido group at the C2 position. The structural formula can be represented as follows:
Key structural features include:
Spectroscopic methods such as NMR and mass spectrometry are commonly used to confirm the structure and purity of synthesized GlcNAz .
GlcNAz participates in various chemical reactions, particularly bioorthogonal reactions such as:
These reactions enable researchers to track glycosylation patterns and study protein interactions within living cells without disrupting normal cellular functions .
The mechanism by which GlcNAz labels glycoproteins involves its metabolic incorporation into cellular glycosylation pathways. Once inside a cell, GlcNAz is phosphorylated to form UDP-GlcNAz, which can then be utilized by glycosyltransferases to modify proteins. This process allows for selective labeling of O-GlcNAc modified proteins, facilitating studies on their biological roles.
Research indicates that UDP-GlcNAz can be efficiently incorporated into both O-linked and N-linked glycans, providing insights into glycan-mediated signaling pathways .
GlcNAz exhibits several notable physical and chemical properties:
These properties make GlcNAz an effective tool for metabolic labeling in various experimental setups .
GlcNAz is widely used in scientific research for several purposes:
The biosynthesis of uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) represents a cornerstone of metabolic glycan engineering, enabling the incorporation of non-natural sugars into cellular glycoconjugates. Conventional hexosamine biosynthesis pathways in bacteria like Escherichia coli lack the capacity to process GlcNAz due to the specificity of endogenous enzymes. The E. coli salvage pathway involves deacetylation of GlcNAc-6-phosphate by NagA, which inefficiently processes GlcNAz derivatives [1] [3]. To circumvent this bottleneck, salvage pathway engineering has emerged as a strategic solution, leveraging exogenous enzymes to bypass native metabolic constraints.
The hexosamine-1-kinase (NahK) from Bifidobacterium longum JCM1217 serves as a critical enzymatic tool for UDP-GlcNAz biosynthesis. NahK phosphorylates GlcNAz at the C1 position, yielding GlcNAz-1-phosphate directly. This reaction bypasses the endogenous hexosamine pathway, which would otherwise require GlcNAz deacetylation [1] [3]. The in vivo functionality of this engineered pathway was demonstrated in E. coli BW25113 strains expressing wild-type NahK (NahKWT). Fluorescence microscopy and bulk cell assays using strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-Cy5 dye confirmed azide incorporation primarily at the cell periphery in a NahKWT- and GlcNAz-dependent manner. Control strains expressing inactive NahK (NahKmut) or supplemented with 2-azidoacetic acid (a potential catabolite) showed no labeling, confirming the specificity of this pathway [3].
UDP-GlcNAz production was further validated using fluorescence-assisted polyacrylamide gel electrophoresis (FACE), which detected the unnatural nucleotide sugar in cellular extracts. This method overcame technical limitations observed with ion-pair reverse-phase HPLC, where UDP-GlcNAz exhibited problematic peak broadening [3]. The efficiency of this pathway is concentration-dependent, with higher GlcNAz levels (>1 mM) leading to morphological abnormalities indicative of peptidoglycan biosynthesis disruption [3].
Complementary chemoenzymatic strategies have expanded the toolkit for UDP-GlcNAz production. The engineered glycosyltransferase OleD catalyzes the formation of unnatural nucleotide sugars from aryl-glycoside precursors. When E. coli expresses OleD, 2-chloro-4-nitrophenyl GlcNAz serves as a substrate for in situ UDP-GlcNAz biosynthesis and subsequent incorporation into peptidoglycan [1] [5]. This approach demonstrates the flexibility of glycosyltransferases in accommodating non-natural substrates.
Modular systems like the Cell-free Sugar Substrate Synthesis (CSS) platform combine NahK with E. coli endogenous enzymes GlmU (a bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase) to produce UDP-GlcNAz from free GlcNAz. This cascade reaction achieves high conversion rates (>85%) in vitro, highlighting the efficiency of enzyme coupling strategies [5] [8]. The promiscuity of plant-derived UAP (UDP-N-acetylglucosamine pyrophosphorylase) enzymes further expands the possibilities for nucleotide sugar synthesis, though bacterial systems remain predominant for prokaryotic glycan engineering [5] [7].
Table 1: Metabolic Engineering Strategies for UDP-GlcNAz Production
Strategy | Key Enzyme | Mechanism | Efficiency |
---|---|---|---|
NahK Expression | NahKWT | C1 phosphorylation of GlcNAz | Concentration-dependent; Morphological disruption >1mM [3] |
OleD System | Engineered OleD | Transglycosylation of aryl-glycoside precursor | Demonstrated PGN incorporation [1] |
CSS Platform | NahK + GlmU | Enzyme cascade for UDP-sugar synthesis | >85% conversion in vitro [5] [8] |
The metabolic destination of UDP-GlcNAz within bacterial cells is governed by the substrate promiscuity of glycosyltransferases. Research has revealed striking differences in enzyme specificity across various glycan biosynthesis pathways, with profound implications for glycan engineering applications.
Peptidoglycan (PGN) synthases exhibit remarkable tolerance toward UDP-GlcNAz. In E. coli, metabolic labeling with GlcNAz via the NahK salvage pathway resulted in robust incorporation into peptidoglycan, as confirmed by mass spectrometry analysis of purified cell walls [1]. This incorporation occurs through the actions of two key enzyme classes: glycosyltransferases (GTases) and transpeptidases. GTases incorporate GlcNAz into the glycan backbone by forming β-(1,4)-linkages between N-acetylmuramic acid (MurNAc) and GlcNAz, replacing the natural N-acetylglucosamine (GlcNAc) [6]. Transpeptidases subsequently crosslink the peptide stems, unaffected by the azide modification at the C2 position of the sugar moiety [1].
The poly-β-1,6-N-acetylglucosamine (PNAG) synthase PgaCD also demonstrates significant substrate flexibility. In vitro assays with purified PgaCD revealed its capacity to utilize UDP-GlcNAz as a substrate for polymer elongation [1]. However, in vivo incorporation levels in PNAG were substantially lower than in peptidoglycan, suggesting potential regulatory mechanisms or competing metabolic pathways limiting accessibility. This promiscuity enables specific labeling of biofilm matrix components, providing a tool for studying bacterial adhesion and biofilm development [1] [3].
In contrast to peptidoglycan and PNAG, lipopolysaccharide (LPS) and enterobacterial common antigen (ECA) biosynthesis pathways exhibit stringent substrate specificity that effectively excludes UDP-GlcNAz. Metabolic labeling experiments in E. coli revealed no detectable GlcNAz incorporation into LPS O-antigens or core oligosaccharides, even when using highly sensitive detection methods [1] [3]. This exclusion stems from multiple biochemical barriers:
Membrane Transport Limitations: The Wzx flippase, responsible for translocating O-antigen subunits across the inner membrane, shows strict specificity for natural undecaprenyl-pyrophosphate-linked substrates. Undecaprenyl-pyrophosphoryl-GlcNAz intermediates were not detected in vivo, suggesting rejection at the initial assembly stage [3].
Glycosyltransferase Selectivity: The WecA enzyme, which initiates ECA biosynthesis by transferring GlcNAc-1-phosphate to undecaprenyl phosphate, cannot utilize GlcNAz-1-phosphate as a substrate. Structural analyses indicate the azido group causes steric clashes or disrupts hydrogen-bonding networks essential for catalysis [1].
Epimerization Barriers: LPS core biosynthesis requires UDP-GlcNAc epimerization to UDP-galactosamine derivatives. UDP-GlcNAz resists this conversion due to electronic perturbations caused by the azido group, preventing its entry into these pathways [3].
Table 2: Glycosyltransferase Specificity Toward UDP-GlcNAz in E. coli
Glycan Type | Incorporation Efficiency | Key Findings |
---|---|---|
Peptidoglycan (PGN) | High | GTases incorporate GlcNAz into glycan backbone; Transpeptidases unaffected [1] [6] |
PNAG | Moderate | PgaCD synthase utilizes UDP-GlcNAz in vitro; Lower in vivo incorporation [1] |
Lipopolysaccharide (LPS) | Undetectable | No undecaprenyl-pyrophosphoryl-GlcNAz intermediates detected [3] |
Enterobacterial Common Antigen (ECA) | Undetectable | WecA enzyme cannot transfer GlcNAz-1-phosphate [1] |
The specificity patterns observed in E. coli provide a blueprint for predicting GlcNAz incorporation in other bacterial species. The high conservation of peptidoglycan biosynthesis machinery suggests broad applicability for PGN labeling, while variability in LPS and ECA biosynthesis pathways necessitates species-specific validation [1] [3] [8]. These findings guide strategic selection of target glycans for labeling applications and inform the design of next-generation probes for specific bacterial glycans.
CAS No.: 132147-69-4
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 61772-92-7
CAS No.: 28700-49-4
CAS No.: 68143-83-9